sodium;4-[(2Z)-2-[(5E)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate
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Overview
Description
sodium;4-[(2Z)-2-[(5E)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate is an organosulfur compound. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a complex diazenyl group. This compound is known for its vibrant color and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-[2-[2,4-dihydroxy-3-(2-phenyldiazenyl)phenyl]diazenyl]-, sodium salt (1:1) typically involves a multi-step process:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azo compound.
Sulfonation: The azo compound undergoes sulfonation using concentrated sulfuric acid to introduce the sulfonic acid group.
Neutralization: The sulfonic acid group is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Thionyl chloride or phosphorus pentachloride for forming sulfonyl chlorides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Sulfonamides and sulfonyl chlorides.
Scientific Research Applications
Chemistry
Dye and Pigment Industry: Used as a dye intermediate due to its vibrant color and stability.
Analytical Chemistry: Employed in colorimetric assays for detecting various analytes.
Biology
Biological Staining: Used in histology and cytology for staining tissues and cells.
Medicine
Pharmaceuticals: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry
Textile Industry: Used in the dyeing of fabrics.
Paper Industry: Employed in the coloring of paper products.
Mechanism of Action
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo group can participate in electron transfer reactions, while the sulfonic acid group enhances solubility and binding to various substrates. The molecular targets and pathways involved include interactions with proteins and nucleic acids, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid
- Sulfanilic acid
- p-Toluenesulfonic acid
Uniqueness
sodium;4-[(2Z)-2-[(5E)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate is unique due to its complex structure, which combines the properties of azo compounds and sulfonic acids. This combination imparts distinct chemical reactivity and applications, particularly in the dye and pigment industries.
Properties
CAS No. |
5850-13-5 |
---|---|
Molecular Formula |
C18H13N4NaO5S |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
sodium;4-[(2E)-2-[(5Z)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate |
InChI |
InChI=1S/C18H14N4O5S.Na/c23-16-11-10-15(18(24)17(16)22-20-12-4-2-1-3-5-12)21-19-13-6-8-14(9-7-13)28(25,26)27;/h1-11,19-20H,(H,25,26,27);/q;+1/p-1/b21-15+,22-17-; |
InChI Key |
BCXMKWXGJZAYQV-XRVIOUBDSA-M |
SMILES |
C1=CC=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O.[Na+] |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C\2/C(=O)C=C/C(=N\NC3=CC=C(C=C3)S(=O)(=O)[O-])/C2=O.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O.[Na+] |
Key on ui other cas no. |
5850-13-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
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